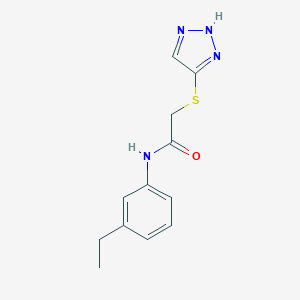
N-(3-benzoylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-benzoylphenyl)propanamide, also known as N-(3-benzoylphenyl)alanine amide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of alanine and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of N-(3-benzoylphenyl)propanamide(3-benzoylphenyl)propanamide involves the inhibition of COX-2 activity. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2 activity, this compound(3-benzoylphenyl)propanamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
This compound(3-benzoylphenyl)propanamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of nitric oxide, a molecule that plays a crucial role in inflammation and pain. Additionally, it has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-benzoylphenyl)propanamide(3-benzoylphenyl)propanamide has several advantages and limitations for lab experiments. One of the advantages is that it has been shown to have a high yield and purity when synthesized using the method described above. Additionally, it has been extensively studied, and its mechanism of action and biochemical and physiological effects are well-known. However, one of the limitations is that it has not been tested extensively in vivo, and its safety and efficacy in humans are not well-established.
Orientations Futures
There are several future directions for the study of N-(3-benzoylphenyl)propanamide(3-benzoylphenyl)propanamide. One of the future directions is to investigate its potential as a new drug for the treatment of inflammatory and pain-related diseases. Additionally, further studies are needed to establish its safety and efficacy in humans. Moreover, its potential as a tool for the study of COX-2 and NF-κB signaling pathways should be explored. Finally, its potential as a scaffold for the development of new drugs should be investigated.
Conclusion
This compound(3-benzoylphenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to establish its safety and efficacy in humans and to explore its potential as a new drug for the treatment of inflammatory and pain-related diseases.
Méthodes De Synthèse
N-(3-benzoylphenyl)propanamide(3-benzoylphenyl)propanamide can be synthesized using different methods. One of the most common methods involves the reaction of 3-benzoylbenzoyl chloride with alanine amide in the presence of a base such as triethylamine. This method yields this compound(3-benzoylphenyl)propanamide with a high yield and purity.
Applications De Recherche Scientifique
N-(3-benzoylphenyl)propanamide(3-benzoylphenyl)propanamide has been extensively studied for its potential applications in various fields such as medicine, biochemistry, and pharmacology. It has been found to have anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the development of new drugs. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain.
Propriétés
Formule moléculaire |
C16H15NO2 |
|---|---|
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
N-(3-benzoylphenyl)propanamide |
InChI |
InChI=1S/C16H15NO2/c1-2-15(18)17-14-10-6-9-13(11-14)16(19)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,17,18) |
Clé InChI |
XSHVSBDEZGKYPG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 |
SMILES canonique |
CCC(=O)NC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249402.png)
![4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B249406.png)

![2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane](/img/structure/B249408.png)
![8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B249409.png)
![3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B249410.png)
![3-methyl-2-[(2-oxopropyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B249411.png)

![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol](/img/structure/B249417.png)
![4-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-2-butyn-1-ol](/img/structure/B249421.png)

![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B249425.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B249426.png)
![N-(2-methoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B249428.png)